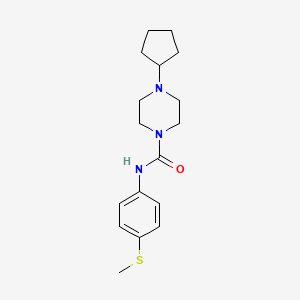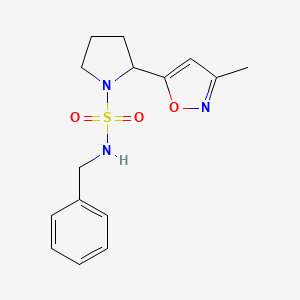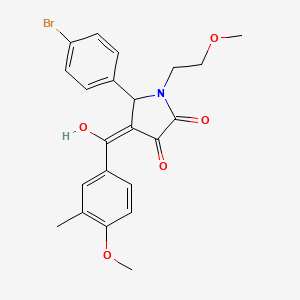
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached through nucleophilic substitution reactions involving methylsulfanylphenyl halides and the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The use of supported catalysts and microwave reactors can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target GABA receptors, similar to other piperazine derivatives.
Pathways Involved: It may modulate neurotransmitter release and receptor activity, leading to
Propriétés
IUPAC Name |
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWOWDKAQZUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)
![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)
![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
![N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5352486.png)


![3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![ETHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5352526.png)
![8-Methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene;hydrochloride](/img/structure/B5352530.png)

![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5352541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
